molecular formula C8H11ClN2 B046638 4-Chloro-2-isopropyl-6-methylpyrimidine CAS No. 4595-69-1

4-Chloro-2-isopropyl-6-methylpyrimidine

Cat. No. B046638
Key on ui cas rn: 4595-69-1
M. Wt: 170.64 g/mol
InChI Key: PJCDNTVCCXJUAC-UHFFFAOYSA-N
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Patent
US04584295

Procedure details

A mixture of 6.5 g (0.036 mol) of 4-hydroxy-2-isopropyl-6-methyl-pyrimidine and 16.8 g (0.108 mol) of phosphorus oxychloride in 40 ml of chloroform is heated at reflux for 2 hours. The solution is then concentrated under reduced pressure, the residue is poured into water and the aqueous phase is extracted twice with 100 ml of n-hexane each time. The organic phase is dried over anhydrous sodium sulphate and subsequently evaporated. There is obtained 4-chloro-2-isopropyl-6-methyl-pyrimidine in the form of an orange oil, 1H-NMR (CDCl3): 1.32 (d, CH(CH3)2), 2.48 (s, CH3), 3.17 (m, CH(CH3)2), 7.03 (s, CH).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH:9]([CH3:11])[CH3:10])[N:3]=1.P(Cl)(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[Cl:14][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH:9]([CH3:11])[CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
OC1=NC(=NC(=C1)C)C(C)C
Name
Quantity
16.8 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is poured into water
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice with 100 ml of n-hexane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
subsequently evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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